molecular formula C41H33Cl2F18N2P B2388619 CID 137965351 CAS No. 2413647-72-8

CID 137965351

Cat. No.: B2388619
CAS No.: 2413647-72-8
M. Wt: 997.57
InChI Key: VHSFBLOYZKGQAR-UHFFFAOYSA-N
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Description

CID 137965351 is a unique compound registered in PubChem, a comprehensive database of chemical molecules and their properties. For example, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are structurally complex marine toxins with distinct biological activities . Similarly, compounds like CAS 1254115-23-5 (CID 57416287) and CAS 1033610-45-5 (CID 59200652) are characterized by their molecular formulas, physicochemical properties, and synthetic pathways . These examples illustrate the typical metadata associated with CIDs, which include molecular weight, solubility, spectral data, and bioactivity profiles.

Properties

InChI

InChI=1S/C35H33Cl2N2.C6F18P/c1-3-5-22-38-30(26-14-10-12-24-28(36)18-20-32(38)34(24)26)16-8-7-9-17-31-27-15-11-13-25-29(37)19-21-33(35(25)27)39(31)23-6-4-2;7-1(8,9)4(16,17)25(22,23,24,5(18,19)2(10,11)12)6(20,21)3(13,14)15/h7-21H,3-6,22-23H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSFBLOYZKGQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=CC=CC4=[N+](C5=C6C4=CC=CC6=C(C=C5)Cl)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN\1C2=C3C(=C(C=C2)Cl)C=CC=C3/C1=C\C=C\C=C\C4=[N+](C5=C6C4=CC=CC6=C(C=C5)Cl)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H33Cl2F18N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

997.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 137965351 involves multiple steps, starting with the reaction of specific aldehydes and amines to form intermediate products. These intermediates are then subjected to further reactions, including condensation and cyclization, to yield the final compound . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to optimize the production efficiency. Advanced analytical techniques are employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

CID 137965351 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound .

Scientific Research Applications

Chemistry

In chemistry, CID 137965351 is used as a reagent in various organic synthesis reactions. Its unique chemical structure allows it to participate in complex reaction mechanisms, making it valuable for the development of new synthetic methodologies.

Biology

In biological research, this compound is utilized to study the serotonin system in the brain. Researchers employ techniques like functional magnetic resonance imaging and positron emission tomography to observe the compound’s interaction with serotonin receptors, providing insights into mood regulation, cognition, and sensory perception.

Medicine

In medicine, this compound has potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders. Studies have shown that it can induce alterations in sensory perception and mood states, making it a promising candidate for drug development.

Industry

In industrial research, this compound is used to improve manufacturing processes and product quality. Its physicochemical properties are analyzed to optimize interactions with other materials, contributing to the development of more efficient and sustainable industrial practices.

Mechanism of Action

The mechanism of action of CID 137965351 involves its interaction with specific molecular targets, particularly serotonin receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction affects various pathways involved in mood regulation, cognition, and sensory perception .

Comparison with Similar Compounds

Framework for Comparing CID 137965351 with Similar Compounds

To conduct a rigorous comparison, the following criteria are typically employed, as demonstrated in the evidence:

Structural Similarity

Compounds with shared functional groups, backbone structures, or stereochemistry are classified as structural analogs. For instance, oscillatoxin derivatives differ by methyl group substitutions or side-chain modifications, leading to variations in bioactivity . A hypothetical comparison for this compound would involve identifying analogs based on:

  • Core structure : E.g., polyketide, alkaloid, or heterocyclic frameworks.
  • Substituent groups : Modifications like hydroxylation, methylation, or halogenation.
Functional Similarity

Functionally similar compounds exhibit comparable biological targets or applications. For example:

  • Enzyme inhibition : CYP450 inhibitors (e.g., CID 59200652 inhibits CYP1A2 ).
  • Therapeutic use : Anticancer, antimicrobial, or anti-inflammatory activities.
Physicochemical Properties

Key parameters include:

Property Example from Relevance to this compound
Molecular weight 142.20 (CID 57416287) Influences bioavailability.
Log Po/w (lipophilicity) 0.03 (CID 57416287) Affects membrane permeability.
Solubility 86.7 mg/mL (CID 57416287) Critical for formulation design.
Bioavailability score 0.55 (CID 59200652) Predicts therapeutic efficacy.

Hypothetical Case Study: this compound vs. Oscillatoxin Analogs

Compound CID Molecular Formula Key Modifications Bioactivity
Oscillatoxin D 101283546 C₃₄H₅₀O₈ Base structure Cytotoxic to cancer cells
30-Methyl-Oscillatoxin D 185389 C₃₅H₅₂O₈ Methyl group addition Enhanced stability
This compound (hypothetical) 137965351 Not available Unknown substituents Requires experimental data

Key Findings :

  • Methylation (e.g., 30-methyl-oscillatoxin D) often improves metabolic stability .
  • Structural variations correlate with potency shifts in cytotoxicity .

Challenges and Limitations

Data Gaps: No direct evidence on this compound’s structure, synthesis, or bioactivity exists in the provided sources.

Methodological Variability: Techniques like LC-ESI-MS and in-source CID fragmentation (used for ginsenosides ) are essential for structural elucidation but require raw spectral data.

Validation : Comparisons must adhere to standardized protocols for reproducibility, as emphasized in analytical chemistry guidelines .

Recommendations for Future Research

Primary Data Extraction : Access PubChem entries or peer-reviewed studies for this compound’s experimental data.

In Silico Modeling : Use tools like molecular docking to predict binding affinities if structural data is available.

Benchmarking : Compare with compounds like CID 57416287 or CID 59200652, which have well-documented physicochemical profiles .

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